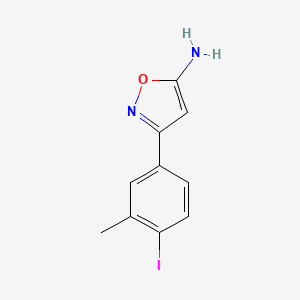
3-Chloropropyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyl dihydrogen phosphate is an organophosphate compound with the molecular formula C3H8ClO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropropyl group attached to a dihydrogen phosphate moiety, making it a versatile chemical with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl dihydrogen phosphate typically involves the reaction of 3-chloropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Chloropropanol+Phosphoric Acid→3-Chloropropyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropropyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: Depending on the specific reagents used, different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Chloropropyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters and other organophosphate compounds.
Biology: The compound is used in studies involving phosphorylation processes and enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the chloropropyl group, which enhances the reactivity of the phosphate moiety. The molecular targets and pathways involved include enzymes and proteins that participate in phosphorylation and dephosphorylation reactions.
Comparaison Avec Des Composés Similaires
3-Chloropropyl dihydrogen phosphate can be compared with other similar compounds, such as:
Tris(chloropropyl) phosphate: A flame retardant with multiple chloropropyl groups.
Bis(2-chloroethyl) phosphate: Another organophosphate with different alkyl groups.
Mono-chloropropyl phosphate: A simpler compound with only one chloropropyl group.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields. Its reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C3H8ClO4P |
|---|---|
Poids moléculaire |
174.52 g/mol |
Nom IUPAC |
3-chloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8ClO4P/c4-2-1-3-8-9(5,6)7/h1-3H2,(H2,5,6,7) |
Clé InChI |
QTHRIIFWIHUMFH-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


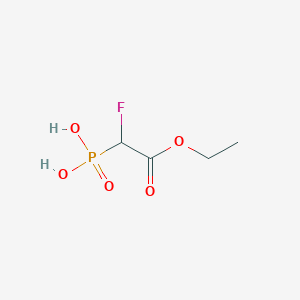
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
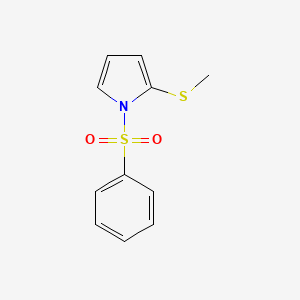
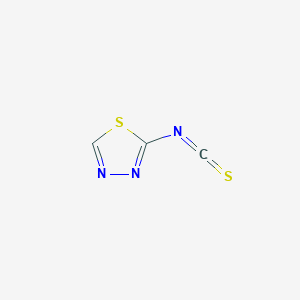
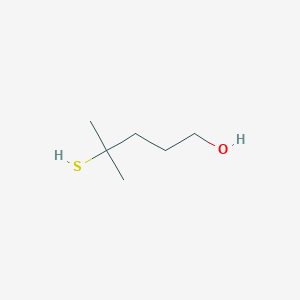
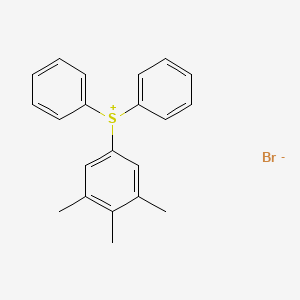

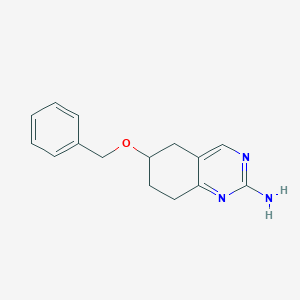
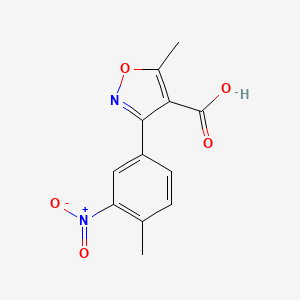
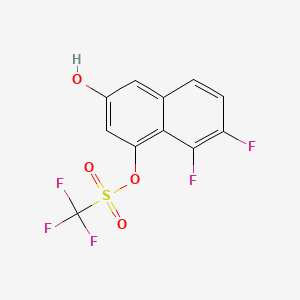
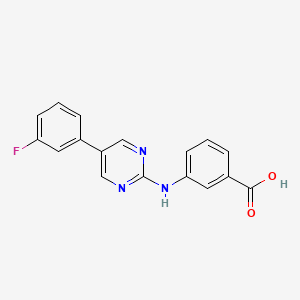
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
